Ibritumomab
Descripción general
Descripción
Ibritumomab is a monoclonal antibody used in combination with other medicines to treat non-Hodgkin’s lymphoma (NHL). It targets white blood cells in the body. When this compound is attached to a radioactive chemical, the radiation is delivered directly to the tumor .
Synthesis Analysis
The manufacture of bulk this compound tiuxetan begins with the chemical reaction of this compound with the heterobifunctional reagent MX-DTPA, a derivative of diethylenetriaminepentaacetic acid (DTPA) .Molecular Structure Analysis
This compound tiuxetan uses the monoclonal mouse IgG1 antibody this compound in conjunction with the chelator tiuxetan, to which a radioactive isotope (either yttrium-90 or indium-111) is added .Chemical Reactions Analysis
A typical patient dose range of this compound is 777–1,110 MBq (21–30 mCi), with a maximum administered activity of 1,184 MBq (32 mCi). This compound tiuxetan is provided as a solution containing 3.2 mg of the immunoconjugate (the linker-chelator tiuxetan covalently attached to the murine antibody this compound) in 2 mL of saline solution .Aplicaciones Científicas De Investigación
Radioimmunotherapy for Non-Hodgkin's Lymphoma
Ibritumomab tiuxetan is primarily used in radioimmunotherapy (RIT) for B-cell non-Hodgkin's lymphoma (NHL). It combines an anti-CD20 monoclonal antibody with a radioactive isotope, efficiently delivering radiation directly to tumor sites while minimizing normal tissue toxicity. This approach is particularly effective in patients with relapsed or refractory low-grade, follicular NHL, and as consolidation therapy post-chemotherapy in untreated follicular NHL (Wiseman et al., 2003), (Rizzieri, 2016).
Treatment in Rituximab-Refractory Follicular NHL
This compound tiuxetan has shown significant efficacy in treating rituximab-refractory follicular NHL. It targets the same antigen as rituximab but has been successful in patients who did not respond adequately to rituximab treatment, suggesting its utility in challenging cases of follicular NHL (Witzig et al., 2002).
Dosimetry and Pharmacokinetics
The pharmacokinetics and dosimetry of this compound tiuxetan have been extensively studied, indicating its safety for treating NHL with a fixed, weight-adjusted dosing schedule. These studies have helped in establishing the appropriate dosage and distribution of this compound tiuxetan, ensuring its efficacy and minimizing toxicity (Wiseman et al., 2003).
Impact on Treatment Practices
The introduction of this compound tiuxetan has expanded the role of nuclear medicine in cancer care. It has altered treatment practices for NHL, providing a novel approach that combines targeted immunotherapy with radiation therapy, thus offering a new therapeutic avenue for patients with B-cell NHL (Wagner et al., 2002), (Jurczak et al., 2007).
Mecanismo De Acción
Safety and Hazards
Life-threatening reactions may occur during the injection or within 24 hours afterward. Serious and sometimes fatal infections or skin reactions may occur during treatment with ibritumomab, and up to 4 months afterward . Because 90Y is a pure β-emitter, the requisite safety precautions are not overly burdensome for health care workers or for patients and their families .
Direcciones Futuras
Promising research is being done to utilize radioimmunotherapy earlier in the treatment algorithm for lymphoma, including as initial, consolidation, and salvage therapies . The commercial success of second-generation radiopharmaceuticals in oncology has re-ignited interest in this modality, resulting in a surge of dealmaking and increased venture financing for companies in the field .
Relevant Papers The paper “90Y-Ibritumomab Therapy in Refractory Non-Hodgkin’s Lymphoma: Observations from 111In-Ibritumomab Pretreatment Imaging” provides observations from clinical experience with 90Y-Ibritumomab in the management of NHL . Another paper “Administration Guidelines for Radioimmunotherapy of Non-Hodgkin’s Lymphoma” discusses the guidelines for the administration of 90Y-Ibritumomab tiuxetan .
Propiedades
IUPAC Name |
2-[[2-[bis(carboxymethyl)amino]-3-[4-(methylcarbamoylamino)phenyl]propyl]-[2-[bis(carboxymethyl)amino]propyl]amino]acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N5O11/c1-15(28(11-20(32)33)12-21(34)35)8-27(10-19(30)31)9-18(29(13-22(36)37)14-23(38)39)7-16-3-5-17(6-4-16)26-24(40)25-2/h3-6,15,18H,7-14H2,1-2H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H,38,39)(H2,25,26,40) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQWWZBSTRGEAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC(CC1=CC=C(C=C1)NC(=O)NC)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N5O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.